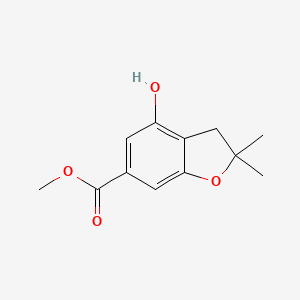

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

CAS No.: 955884-97-6

Cat. No.: VC2295891

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955884-97-6 |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate |

| Standard InChI | InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3 |

| Standard InChI Key | NEJMNNJFWLVHHF-UHFFFAOYSA-N |

| SMILES | CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C |

| Canonical SMILES | CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C |

Introduction

Chemical Properties and Structure

Molecular Characteristics

The molecular structure of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate exhibits several key features that define its chemical behavior. The table below summarizes its fundamental molecular properties:

| Property | Value |

|---|---|

| CAS Number | 955884-97-6 |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Core Structure | Dihydrobenzofuran |

| Key Functional Groups | Hydroxyl, dimethyl, methyl carboxylate |

Structural Features and Configuration

The compound's structure includes a dihydrobenzofuran core with specific substituents that influence its three-dimensional configuration and potential reactivity. The hydroxyl group at position 4 can participate in hydrogen bonding and serves as a potential site for further functionalization. The dimethyl groups at position 2 contribute to the stereochemical properties of the molecule, while the methyl carboxylate at position 6 represents an important functional group that can undergo various transformations in synthetic applications.

Related Compounds and Structural Comparisons

Several structurally related compounds provide context for understanding the properties of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate. For instance, methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate (CAS No.: 99517-60-9) differs in the position of the carboxylate group (position 7 instead of 6) and lacks the hydroxyl group present in our target compound . This structural difference affects the compound's physical properties, reactivity, and potential biological activities.

Synthesis and Preparation Methods

Synthetic Methodologies

Most dihydrobenzofuran compounds, including methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate, are prepared through one of several established synthetic routes:

-

Hydrogenation of benzofuran precursors, which involves reduction of the double bond in the furan ring

-

Catalytic reactions using specific metal catalysts in appropriate organic solvents

-

Cyclization reactions that form the dihydrofuran ring from appropriately substituted precursors

-

Modification of existing dihydrobenzofuran scaffolds through functional group transformations

The choice of synthetic method depends on factors such as available starting materials, desired stereochemistry, and the specific substitution pattern required.

Purification and Characterization

Following synthesis, the compound is typically purified using chromatographic techniques such as column chromatography with appropriate solvent systems. Characterization is performed using a combination of spectroscopic methods including NMR, IR, and mass spectrometry to confirm structural integrity and purity . These analytical techniques are essential for verifying that the synthesized compound matches the desired structure and meets quality standards for research applications.

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for structural elucidation of organic compounds like methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate. Based on analysis of related dihydrobenzofuran compounds, the following NMR characteristics would be expected:

| Proton/Carbon Position | Expected Chemical Shift Range | Assignment |

|---|---|---|

| Aromatic protons | 6.5-8.0 ppm (1H-NMR) | Benzene ring protons |

| Methyl groups at C-2 | 1.0-2.0 ppm (1H-NMR) | Two methyl groups (dimethyl) |

| C-3 methylene protons | 2.5-3.5 ppm (1H-NMR) | Dihydrofuran ring CH2 |

| Hydroxyl proton | 4.5-6.0 ppm (1H-NMR) | OH group at C-4 |

| Methyl ester protons | 3.7-3.9 ppm (1H-NMR) | -COOCH3 group |

The 13C-NMR spectrum would show characteristic signals for carbonyl carbon (approximately 165-175 ppm), aromatic carbons (110-160 ppm), quaternary carbon bearing the dimethyl groups (80-90 ppm), and methyl carbons (15-25 ppm) .

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. For methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate, characteristic absorption bands would include:

-

O-H stretching (3200-3600 cm-1) from the hydroxyl group

-

C-H stretching (2850-3000 cm-1) from methyl groups

-

C=O stretching (1700-1750 cm-1) from the ester carbonyl

-

C=C stretching (1450-1600 cm-1) from the aromatic ring

-

C-O stretching (1200-1300 cm-1) from the ester group

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 222, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include losses of methyl groups, methoxy groups, and other characteristic fragments resulting from cleavage at various positions within the molecule. These fragmentation patterns help confirm the structural arrangement of the molecule's components.

Comparative Analysis with Related Compounds

Structural Analogues

A comparison with structurally related compounds provides context for understanding the properties of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate:

| Compound | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate | 955884-97-6 | C12H14O4 | Reference compound |

| Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate | 99517-60-9 | C12H14O3 | Carboxylate at position 7, no hydroxyl group |

| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid | Not specified | C20H18O8 | More complex structure with additional substituents and stereochemistry |

These structural variations likely result in differences in physical properties, chemical reactivity, and biological activities .

Physicochemical Property Comparison

The physicochemical properties of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate differ from those of related compounds due to its specific substitution pattern:

| Property | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate | Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate |

|---|---|---|

| Molecular Weight | 222.24 g/mol | 206.24 g/mol |

| Hydrogen Bond Donors | 1 (hydroxyl group) | 0 |

| Hydrogen Bond Acceptors | 4 (oxygen atoms) | 3 (oxygen atoms) |

| Predicted Solubility | Moderate in polar organic solvents | Higher in non-polar solvents |

Current Research Status and Future Directions

Research Status

Current research on methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate appears to be in the early stages, with the compound primarily serving as a research tool rather than a developed therapeutic agent. The limited available literature suggests that there are opportunities for further investigation of its properties and potential applications.

Future Research Opportunities

Several promising directions for future research involving this compound include:

-

Detailed investigation of its biological activities, particularly in areas where other dihydrobenzofuran derivatives have shown promise

-

Development of improved synthetic methodologies for preparing the compound and its derivatives

-

Structure-activity relationship studies to determine the impact of structural modifications on various properties

-

Exploration of the compound's potential as a building block for more complex molecules with enhanced biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume